molecular formula C5H4INO3 B13667055 Methyl 2-iodooxazole-5-carboxylate

Methyl 2-iodooxazole-5-carboxylate

Cat. No.: B13667055
M. Wt: 252.99 g/mol
InChI Key: IZCFVFHYRWCAGV-UHFFFAOYSA-N
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Description

Methyl 2-iodooxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-iodooxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . This method is advantageous due to its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often employed to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodooxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 2-iodooxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-iodooxazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules . These interactions often lead to the inhibition of microbial growth or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-iodooxazole-5-carboxylate is unique due to its specific iodine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .

Properties

Molecular Formula

C5H4INO3

Molecular Weight

252.99 g/mol

IUPAC Name

methyl 2-iodo-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C5H4INO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3

InChI Key

IZCFVFHYRWCAGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)I

Origin of Product

United States

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